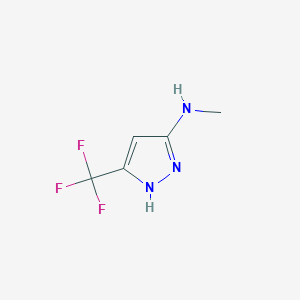

N-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Description

Properties

IUPAC Name |

N-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F3N3/c1-9-4-2-3(10-11-4)5(6,7)8/h2H,1H3,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGBLXUVMPXXKRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NNC(=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of pyrazole derivatives using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a base like tetrabutylammonium fluoride (TBAF) . Another approach involves the use of trifluoroiodomethane (CF3I) in the presence of a catalyst such as diethyl zinc and Wilkinson’s catalyst .

Industrial Production Methods

Industrial production of N-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine may involve large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction conditions such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylated oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the trifluoromethyl group.

Scientific Research Applications

N-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine has several scientific research applications:

Biology: The compound’s unique properties make it a valuable tool in biological studies, including enzyme inhibition and receptor binding assays.

Mechanism of Action

The mechanism of action of N-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Structure and Reactivity

The pharmacological and physicochemical properties of pyrazole derivatives are highly dependent on substituent patterns. Key comparisons include:

- Trifluoromethyl vs. Methyl Groups : The -CF₃ group increases electronegativity and steric bulk compared to -CH₃, enhancing resistance to oxidative metabolism. For instance, 3-methyl-1-phenyl-1H-pyrazol-5-amine (boiling point: 470–606 K) lacks the electron-withdrawing effects of -CF₃, resulting in lower thermal stability and altered solubility .

- Positional Isomerism: [1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine differs in the trifluoromethyl group’s position (4-position vs.

- Aryl vs. Alkyl Substituents : N-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine incorporates a phenyl group, improving π-π stacking interactions in enzyme pockets, whereas 4-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine’s alkyl chain may enhance membrane permeability .

Pharmacological Implications

- Thrombin Inhibition : Pyrazole-based thrombin inhibitors rely on the 3-position substituent for activity. The -CF₃ group in N-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine may enhance binding affinity compared to -CH₃ or -Cl analogs .

- Antiproliferative Activity : Derivatives like 3-(2-chloroethyl)-5-methyl-6-phenyl-8-(trifluoromethyl)pyrazole show that -CF₃ improves cytotoxicity, likely due to increased membrane penetration and target engagement .

Table 1: Comparative Properties of Selected Pyrazole Derivatives

Key Research Findings

- Electron-Withdrawing Effects : The -CF₃ group reduces basicity of the exocyclic amine, decreasing protonation at physiological pH, which may limit off-target interactions .

- Steric Hindrance : Bulky 3-position substituents (e.g., -CF₃) hinder rotational freedom, stabilizing bioactive conformations in enzyme binding pockets .

- Synthetic Challenges : Trifluoromethylation at the 3-position requires harsh conditions (e.g., HF reagents), whereas methyl groups are introduced via milder alkylation .

Biological Activity

N-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by its unique trifluoromethyl group, which enhances its biological activity through improved binding affinity to various molecular targets. The compound can be synthesized through several methods, including acid-catalyzed reactions involving hydrazine derivatives and trifluoromethylated precursors, yielding high selectivity and efficiency in the formation of the pyrazole ring .

The biological activity of this compound primarily stems from its interaction with specific enzymes and receptors. The trifluoromethyl group is known to increase the lipophilicity of the compound, enhancing its ability to penetrate biological membranes and interact with target proteins. This property is particularly important in the development of inhibitors for various biological pathways, including those involved in cancer progression and angiogenesis.

1. Enzyme Inhibition

This compound has shown promising results as an enzyme inhibitor. It has been investigated for its ability to inhibit vascular endothelial growth factor (VEGF) receptors, which play a critical role in angiogenesis. This inhibition could potentially translate into therapeutic applications for cancer treatment by preventing tumor vascularization .

2. Anticancer Activity

Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, studies have demonstrated that certain pyrazole derivatives can induce apoptosis in breast cancer cells (MDA-MB-231) by enhancing caspase activity and causing morphological changes at low concentrations . The potential for these compounds to inhibit microtubule assembly further supports their role as microtubule-destabilizing agents in cancer therapy .

3. Anti-inflammatory Effects

In addition to anticancer properties, some derivatives of pyrazole compounds have exhibited anti-inflammatory activity comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs). For example, certain synthesized pyrazole derivatives demonstrated significant inhibition of cyclooxygenase enzymes (COX) involved in inflammation pathways, suggesting their utility as anti-inflammatory agents .

Case Study 1: Anticancer Properties

A study evaluating a series of 1H-pyrazole derivatives found that specific compounds demonstrated effective inhibition of cancer cell proliferation across various types, including lung and colorectal cancers. Notably, compounds derived from this compound exhibited enhanced cytotoxicity against MDA-MB-231 cells, indicating their potential as novel anticancer agents .

Case Study 2: Enzyme Inhibition

Another research project focused on the synthesis of pyrazole derivatives aimed at inhibiting monoamine oxidase (MAO) isoforms. The study revealed that certain substituted pyrazoles showed high inhibitory activity against both MAO-A and MAO-B isoforms, suggesting their potential use in treating neurological disorders associated with monoamine metabolism .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is commonly synthesized via condensation reactions. For example, a high-yield (95%) route involves reacting intermediates with methylamine in tetrahydrofuran (THF) using trimethylaluminum (Me₃Al) as a catalyst at 100°C, followed by acid quenching and purification via column chromatography . Alternative methods include diazotization of pyrazole-amine precursors with alkyl nitrites (e.g., 3-methylbutyl nitrite) in the presence of BF₃·Et₂O at low temperatures (-20°C), yielding diazonium salts for further functionalization . Reaction temperature, solvent choice (e.g., AcOH for cyclization at 100°C ), and stoichiometry of methylating agents critically impact purity and yield.

Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

- Methodological Answer :

- ¹H NMR : The methyl group on the pyrazole nitrogen appears as a singlet near δ 3.12 ppm, while the trifluoromethyl group (CF₃) is observed as a quartet (due to coupling with adjacent protons) around δ 6.6–7.6 ppm .

- ESIMS : The molecular ion peak [M+H]⁺ is typically observed at m/z 206, consistent with the molecular formula C₅H₆F₃N₃ .

- IR : Strong absorption bands for C-F stretching (1100–1250 cm⁻¹) and N-H bending (1600–1650 cm⁻¹) confirm functional groups .

Q. What purification techniques are recommended for isolating this compound from complex reaction mixtures?

- Methodological Answer :

- Column Chromatography : Silica gel with gradients of ethyl acetate/hexane (e.g., 30–70%) effectively separates the target compound from byproducts .

- Preparative HPLC : For high-purity isolation (>95%), reverse-phase C18 columns with acetonitrile/water mobile phases are recommended, particularly for enantiomeric resolution .

- Recrystallization : Ethyl acetate or diethyl ether trituration removes residual impurities after solvent evaporation .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when determining the structure of this compound derivatives?

- Methodological Answer :

- Use SHELXL for small-molecule refinement, leveraging its robustness in handling high-resolution or twinned data. For ambiguous electron density maps (e.g., disordered CF₃ groups), apply restraints to bond lengths and angles during refinement .

- Validate results with ORTEP-III to visualize thermal ellipsoids and confirm atomic positions, especially for trifluoromethyl moieties prone to rotational disorder .

- Cross-check with spectroscopic data (e.g., NMR coupling constants) to resolve discrepancies between crystallographic and solution-phase structures .

Q. What strategies optimize the regioselectivity in N-methylation reactions of pyrazole-amine derivatives to minimize byproducts?

- Methodological Answer :

- Base Selection : Use non-nucleophilic bases (e.g., K₂CO₃) in DMF to favor methylation at the pyrazole nitrogen over competing amine sites .

- Protecting Groups : Temporarily protect the amine with tert-butoxycarbonyl (Boc) groups before methylating the pyrazole nitrogen, followed by deprotection .

- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems to enhance reaction efficiency and selectivity .

Q. How do electronic effects of the trifluoromethyl group influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- The electron-withdrawing CF₃ group deactivates the pyrazole ring, reducing nucleophilicity at the C-4 position. However, it enhances electrophilicity at C-5, facilitating reactions with soft nucleophiles (e.g., thiols) under mild conditions .

- In cross-coupling reactions (e.g., Suzuki-Miyaura), the CF₃ group stabilizes intermediates via inductive effects, enabling higher yields with Pd(PPh₃)₄ catalysts .

Q. What computational modeling approaches are suitable for predicting the biological activity of this compound derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and binding affinity with biological targets (e.g., enzymes with electron-deficient active sites) .

- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers or protein pockets to assess membrane permeability and target engagement .

- QSAR Models : Use substituent descriptors (e.g., Hammett σ values for CF₃) to correlate structural features with antimicrobial or anticancer activity .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental NMR chemical shifts for this compound?

- Methodological Answer :

- Solvent Effects : Simulate shifts using polarizable continuum models (PCM) in software like Gaussian to account for solvent polarity differences .

- Conformational Averaging : Perform Boltzmann-weighted averaging of shifts from multiple low-energy conformers generated via Monte Carlo methods .

- Experimental Validation : Compare with variable-temperature NMR to identify dynamic effects (e.g., CF₃ rotation) causing deviations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.